[(2S)-2-methyloxiran-2-yl]methanol

Catalog No.
S2942497
CAS No.
86884-89-1; 86884-90-4
M.F
C4H8O2
M. Wt
88.106
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(2S)-2-methyloxiran-2-yl]methanol

CAS Number

86884-89-1; 86884-90-4

Product Name

[(2S)-2-methyloxiran-2-yl]methanol

IUPAC Name

[(2S)-2-methyloxiran-2-yl]methanol

Molecular Formula

C4H8O2

Molecular Weight

88.106

InChI

InChI=1S/C4H8O2/c1-4(2-5)3-6-4/h5H,2-3H2,1H3/t4-/m0/s1

InChI Key

AAVHHYWBSVSPPN-BYPYZUCNSA-N

SMILES

CC1(CO1)CO

Solubility

not available

[(2S)-2-methyloxiran-2-yl]methanol, also known as (2S)-2-methyloxiran-2-ylmethanol, is an organic compound with the molecular formula C4_4H8_8O2_2. It features a chiral center, making it a chiral molecule with non-superimposable mirror images. The compound contains a three-membered epoxide ring (oxirane) substituted with a methyl group and a hydroxymethyl group. This unique structure imparts distinct reactivity characteristics, particularly in nucleophilic substitution reactions, which are valuable in various chemical applications and research contexts.

  • Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using agents such as potassium permanganate or chromium trioxide.
  • Reduction: The epoxide ring can be reduced to yield diols using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur, where the epoxide ring opens to yield various products depending on the nucleophile used, such as alcohols or amines.

The mechanism of action primarily involves the strain in the epoxide ring, making it reactive towards nucleophiles, which allows it to participate in diverse chemical transformations.

Research indicates that [(2S)-2-methyloxiran-2-yl]methanol may exhibit biological activity due to its reactive epoxide group. Studies have shown that compounds with similar structures can interact with biological macromolecules, leading to potential applications in drug discovery and development. The reactivity of the epoxide allows for interactions with enzymes and other proteins, which could be utilized in designing enzyme inhibitors or other therapeutic agents.

Several synthetic routes exist for producing [(2S)-2-methyloxiran-2-yl]methanol:

  • Epoxidation of Allyl Alcohol: A common method involves treating allyl alcohol with a peracid such as m-chloroperbenzoic acid under mild conditions to yield the desired epoxide.
  • Industrial Production: In industrial settings, optimized reaction conditions including large-scale reactors are employed to maximize yield and purity. This may involve purification steps like distillation and crystallization .
  • Alternative Methods: Other methods may include the use of different oxidizing agents or substrates to achieve similar epoxide formation .

[(2S)-2-methyloxiran-2-yl]methanol serves various roles in chemical synthesis:

  • Intermediate in Organic Synthesis: It is used as a building block for synthesizing more complex organic molecules.
  • Polymer Production: The compound can participate in polymerization reactions, leading to unique polymers with specific functionalities.
  • Enzyme Studies: It is valuable for studying enzyme-catalyzed reactions involving epoxides, contributing to biochemical research.

Interaction studies focus on the reactivity of [(2S)-2-methyloxiran-2-yl]methanol with various nucleophiles and electrophiles. These studies help elucidate its behavior within biological systems and assess potential toxicity. Understanding these interactions is crucial for evaluating its safety profile and potential therapeutic applications .

[(2S)-2-methyloxiran-2-yl]methanol can be compared to several structurally similar compounds:

Compound NameStructure TypeUnique Features
Ethylene OxideEpoxideSimpler structure; lacks chiral center
Propylene OxideEpoxideContains a methyl group; different reactivity
GlycidolEpoxideContains both an epoxide and an alcohol functional group; more hydrophilic
3-Methyloxiran-2-ylmethanolEpoxideDifferent methyl position; unique reactivity
1,3-EpoxybutaneEpoxideLonger carbon chain; different reactivity pattern

The uniqueness of [(2S)-2-methyloxiran-2-yl]methanol lies in its chiral nature and specific functional groups that provide distinct reactivity patterns compared to other similar compounds. Its stereochemistry allows for selective reactions that are not possible with non-chiral analogs, making it particularly valuable in asymmetric synthesis processes.

XLogP3

-0.6

Wikipedia

[(2S)-2-methyloxiran-2-yl]methanol

Dates

Modify: 2023-07-24

Explore Compound Types